(Z)-8-(furan-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound "(Z)-8-(furan-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" is a benzofuro-oxazinone derivative featuring a fused benzofuran-oxazinone core. Key structural elements include:
- Furan-2-ylmethyl substituent at position 8, contributing electron-rich aromaticity.
- 2,3,4-Trimethoxybenzylidene group at position 2, providing steric bulk and lipophilicity.
- (Z)-Configuration of the benzylidene double bond, influencing molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
(2Z)-8-(furan-2-ylmethyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7/c1-28-20-8-6-15(23(29-2)25(20)30-3)11-21-22(27)17-7-9-19-18(24(17)33-21)13-26(14-32-19)12-16-5-4-10-31-16/h4-11H,12-14H2,1-3H3/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSPFTAFHVFTED-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(furan-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential pharmacological applications. Its unique structure suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a furan ring, multiple methoxy groups, and a benzofuroxazine core, which contribute to its potential bioactivity.
Biological Activity Overview
Research on similar compounds indicates that this compound may exhibit several biological activities:
1. Antiviral Activity
Recent studies have highlighted that derivatives of furan-containing compounds can act as inhibitors against viral targets. For instance, compounds with similar structural motifs have shown promising results against SARS-CoV-2 protease with IC50 values in the low micromolar range . The potential for this compound to inhibit viral replication should be investigated further.
2. Anticancer Activity
Compounds with benzofuroxazine structures have been noted for their anticancer properties. Structure-activity relationship studies suggest that modifications in the substituents can significantly enhance cytotoxic effects against various cancer cell lines . The specific activity of this compound against particular cancer types remains to be elucidated.
3. Antimicrobial Activity
The presence of methoxy groups and furan rings in similar compounds has been associated with antibacterial and antifungal activities. Compounds exhibiting such structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . Testing for antimicrobial efficacy would provide insights into its therapeutic potential.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiviral Studies : A study focused on furan derivatives identified specific compounds that inhibited the SARS-CoV-2 main protease effectively. The structure of these compounds was optimized for better binding affinity and lower cytotoxicity .
- Anticancer Research : Investigations into thiazolopyrimidine derivatives indicated that structural modifications could lead to enhanced anticancer activity against U937 human histocytic lymphoma cells. Similar studies on benzofuroxazine derivatives may yield comparable results for the compound .
- Antimicrobial Efficacy : A broad screening of monomeric alkaloids revealed significant antimicrobial properties linked to structural features such as hydroxyl or methoxy substitutions. This suggests that (Z)-8-(furan-2-ylmethyl)-... could also possess significant antimicrobial properties worth exploring .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three analogs from literature:
Key Observations:
Replacement of the furan-2-ylmethyl group with a pyridinyl moiety () introduces nitrogen-based polarity, improving aqueous solubility .
Electronic and Steric Modifications :
- The trimethoxy substitution pattern may enhance electron-donating effects compared to dimethoxy analogs, influencing redox activity or receptor binding .
- Pyridinyl groups () introduce π-π stacking capabilities, absent in the furan-containing target compound .
Hydrogen Bonding and Retention Behavior: Flavonoid analogs () demonstrate that intramolecular hydrogen bonding (e.g., 5-hydroxy groups) reduces polarity and increases chromatographic retention . The target compound’s methoxy groups lack H-bond donors, suggesting weaker retention than hydroxylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
